molecular formula C20H19FN4O2 B15079224 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303108-08-9

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079224
CAS No.: 303108-08-9
M. Wt: 366.4 g/mol
InChI Key: BDINXBJJAJEPSK-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of ethoxy and fluorophenyl groups adds to its chemical diversity, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, cyclization of the hydrazone under acidic or basic conditions yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Ethoxyphenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, making it a valuable subject for further research.

Biological Activity

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 303108-08-9, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19FN4O2C_{20}H_{19}FN_{4}O_{2}, characterized by a pyrazole ring and various functional groups that enhance its chemical diversity. The presence of the ethoxy and fluorophenyl moieties is believed to contribute to its unique biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, pyrazole derivatives have been reported to inhibit the growth of pathogenic bacteria, potentially through mechanisms that disrupt cell membrane integrity or inhibit essential enzymes .

Anticancer Activity

The compound also shows anticancer properties , with studies indicating significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A related study found an IC50 value of 49.85 μM for a similar pyrazole derivative against tumor cells, suggesting potential for further development as an anticancer agent .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. These interactions may modulate biological processes critical for the survival and proliferation of pathogens and cancer cells .

Case Studies and Research Findings

StudyFindings
Xia et al., 2022Investigated the antitumor activity of pyrazole derivatives; significant apoptosis observed in cancer cell lines .
Fan et al., 2022Evaluated cytotoxicity against A549 cell lines; certain derivatives induced autophagy without apoptosis .
Recent Review on PyrazolesSummarized various biological activities including anti-inflammatory and anticancer properties linked to structural features .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameCAS NumberKey Features
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide303106-90-3Contains hydroxy and nitrophenyl groups; studied for antioxidant properties.
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide1359945-03-1Features hydroxy and methoxy groups; potential anti-inflammatory effects.

Properties

CAS No.

303108-08-9

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

BDINXBJJAJEPSK-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.